

# "Dimethyl 2-(phenylamino)fumarate chemical properties and structure"

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Compound of Interest

Compound Name: Dimethyl 2-(phenylamino)fumarate

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# In-Depth Technical Guide: Dimethyl 2-(phenylamino)fumarate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dimethyl 2-(phenylamino)fumarate**, a derivative of fumaric acid, presents a molecule of interest for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties and structure, based on available data. While extensive experimental data for this specific compound is not widely published, this document compiles the known information and provides theoretical and comparative data where applicable. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, outlining the core characteristics of **Dimethyl 2-(phenylamino)fumarate** and providing a basis for future experimental work.

## **Chemical Identity and Structure**

**Dimethyl 2-(phenylamino)fumarate** is an organic compound featuring a central fumarate core with a phenylamino group and two methyl ester functionalities.

IUPAC Name: dimethyl (2E)-2-(phenylamino)but-2-enedioate[1]



Synonyms: Dimethyl 2-anilino-2-butenedioate, Dimethyl 2-(phenylamino)maleate (may be used interchangeably in some contexts, though "fumarate" specifies the E-isomer)[1]

CAS Number: 54494-74-5[2]

Molecular Formula: C<sub>12</sub>H<sub>13</sub>NO<sub>4</sub>[2]

Molecular Weight: 235.24 g/mol [1]

Chemical Structure:

Caption: 2D Structure of **Dimethyl 2-(phenylamino)fumarate**.

## **Physicochemical Properties**

Detailed experimental data for the physicochemical properties of **Dimethyl 2-** (phenylamino)fumarate are not readily available in the surveyed literature. The following table summarizes the available information and provides estimated values based on related compounds where noted.

Property	Value	Source/Comment
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, based on the properties of similar compounds.
Appearance	Data not available	Likely a crystalline solid at room temperature.

## **Spectroscopic Data**

Comprehensive, experimentally verified spectroscopic data for **Dimethyl 2- (phenylamino)fumarate** is limited in publicly accessible databases. The following sections



provide expected spectral characteristics based on the compound's structure.

#### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Dimethyl 2-(phenylamino)fumarate** is expected to show the following signals:

- Aromatic Protons ( $C_6H_5$ ): A complex multiplet in the range of  $\delta$  7.0-7.5 ppm.
- Vinyl Proton (=CH): A singlet in the region of  $\delta$  5.0-6.0 ppm.
- Methyl Protons (OCH $_3$ ): Two distinct singlets for the two ester methyl groups, likely in the range of  $\delta$  3.5-4.0 ppm.
- Amine Proton (NH): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit the following key resonances:

- Carbonyl Carbons (C=O): Two signals in the  $\delta$  160-170 ppm region.
- Aromatic Carbons (C<sub>6</sub>H<sub>5</sub>): Multiple signals between δ 115-140 ppm.
- Olefinic Carbons (C=C): Two signals in the  $\delta$  90-140 ppm range.
- Methyl Carbons (OCH<sub>3</sub>): Two signals around δ 50-55 ppm.

#### FT-IR Spectroscopy

The infrared spectrum would likely display characteristic absorption bands for its functional groups:

- N-H Stretch: A peak in the 3300-3500 cm<sup>-1</sup> region.
- C-H Stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm<sup>-1</sup> range.
- C=O Stretch (ester): A strong absorption band around 1700-1730 cm<sup>-1</sup>.



- C=C Stretch: A peak in the 1600-1650 cm<sup>-1</sup> region.
- C-N Stretch: An absorption in the 1200-1350 cm<sup>-1</sup> range.
- C-O Stretch (ester): Bands in the 1000-1300 cm<sup>-1</sup> region.

#### **Mass Spectrometry**

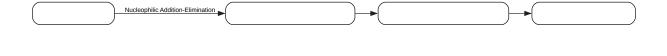
The mass spectrum is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 235. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl (-COOCH<sub>3</sub>) group, the methyl group (-CH<sub>3</sub>), and fragmentation of the phenylamino moiety.

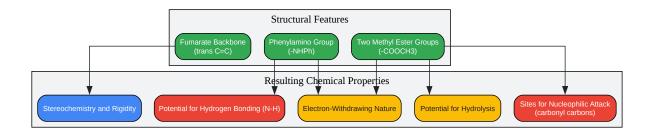
## **Experimental Protocols**

A detailed, validated experimental protocol for the synthesis of **Dimethyl 2- (phenylamino)fumarate** is not extensively documented in the available literature. However, a general synthetic approach can be inferred from the synthesis of related compounds.

### **Proposed Synthesis Pathway**

A plausible synthesis involves a two-step process: the formation of the phenylamino maleic anhydride intermediate followed by esterification.





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#### References

- 1. Dimethyl 2-(phenylamino)maleate | C12H13NO4 | CID 5712530 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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